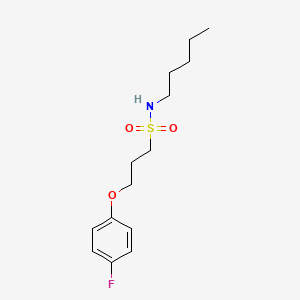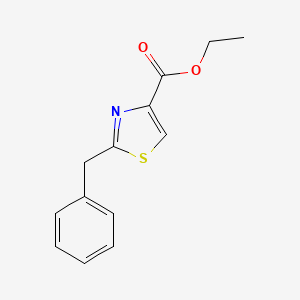
Ethyl 2-benzylthiazole-4-carboxylate
描述
Ethyl 2-benzylthiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various natural and synthetic compounds this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-benzylthiazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild reaction conditions. This one-pot synthesis method yields the desired product efficiently . Another method involves the reaction of ethyl bromopyruvate with thiourea in ethanol, followed by refluxing for 24 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The one-pot synthesis method is preferred for its simplicity and efficiency.
化学反应分析
Types of Reactions
Ethyl 2-benzylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles.
科学研究应用
Ethyl 2-benzylthiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of ethyl 2-benzylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer effects .
相似化合物的比较
Ethyl 2-benzylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
What sets this compound apart from these compounds is its specific substitution pattern and the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets and exhibit a distinct range of biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable compound for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
属性
IUPAC Name |
ethyl 2-benzyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)11-9-17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRIITISXFXAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
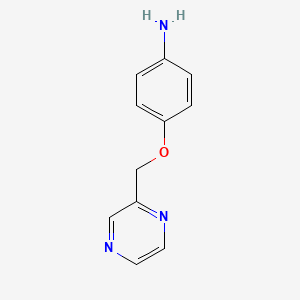
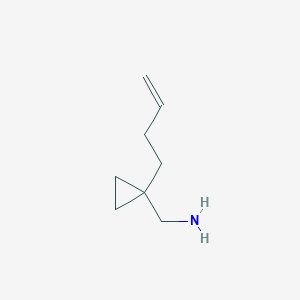
![3-Fluoro-4-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2652348.png)
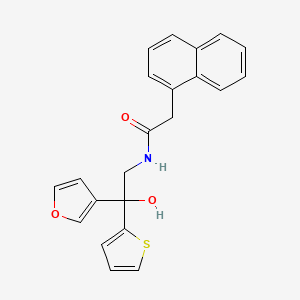
![2-(2,4-dichlorophenoxy)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2652351.png)
![Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate](/img/structure/B2652352.png)
![1,3-Dimethyl-5-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2652353.png)
![N-(3-chloro-4-methylphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2652354.png)
![N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2652355.png)
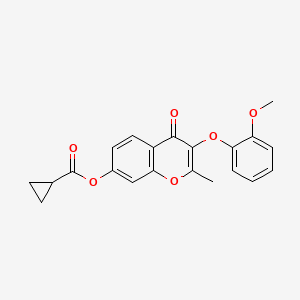
![N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2652358.png)
![2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B2652359.png)
![Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2652361.png)
